Isoremoxipride C-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

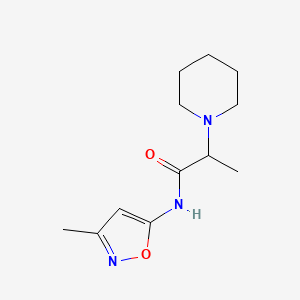

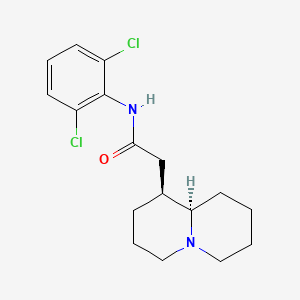

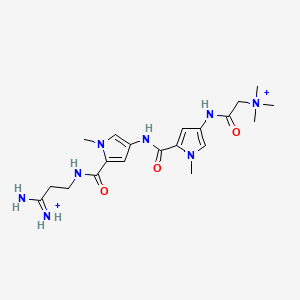

Isoremoxipride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of isoremoxipride, labeled with the radioactive isotope carbon-11. This compound is particularly valuable in medical and scientific research due to its ability to trace and visualize biological processes in vivo.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

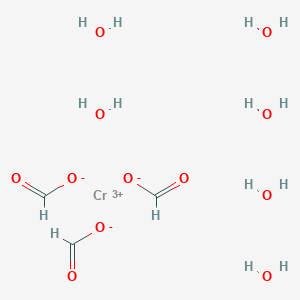

The synthesis of Isoremoxipride C-11 typically involves the incorporation of carbon-11 into the molecular structure of isoremoxipride. One common method is the O-[11C]methylation of a precursor compound using [11C]methyl iodide ([11C]CH3I). This reaction is often carried out in a microreactor, which allows for efficient mixing and rapid reaction times .

Industrial Production Methods

Industrial production of this compound requires specialized equipment due to the short half-life of carbon-11 (approximately 20.4 minutes). The production process involves the generation of [11C]CO2 in a cyclotron, followed by its conversion to [11C]CH3I, which is then used in the methylation reaction to produce the final radiolabeled compound .

Analyse Des Réactions Chimiques

Types of Reactions

Isoremoxipride C-11 primarily undergoes methylation reactions during its synthesis. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific experimental conditions.

Common Reagents and Conditions

The methylation reaction typically uses [11C]methyl iodide as the methylating agent. Other common reagents include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reaction. The reaction conditions often involve temperatures ranging from room temperature to slightly elevated temperatures to optimize yield .

Major Products

The primary product of the methylation reaction is this compound itself. Depending on the reaction conditions, minor by-products may also be formed, but these are usually removed during the purification process.

Applications De Recherche Scientifique

Isoremoxipride C-11 has a wide range of applications in scientific research:

Chemistry: Used as a radiotracer to study chemical reactions and mechanisms.

Biology: Helps in visualizing and understanding biological processes at the molecular level.

Medicine: Utilized in PET imaging to diagnose and monitor various diseases, including neurological disorders and cancers.

Industry: Employed in the development and testing of new pharmaceuticals and diagnostic agents .

Mécanisme D'action

Isoremoxipride C-11 exerts its effects by binding to specific molecular targets in the body, allowing for the visualization of these targets using PET imaging. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, creating detailed images of the biological processes .

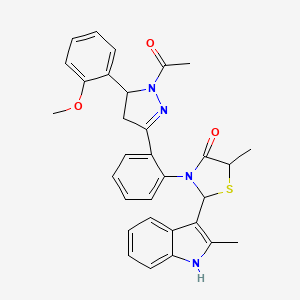

Comparaison Avec Des Composés Similaires

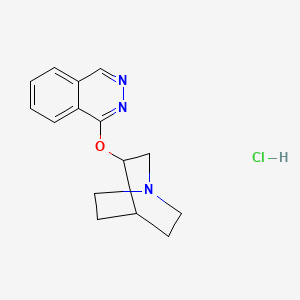

Isoremoxipride C-11 is similar to other carbon-11 labeled compounds used in PET imaging, such as [11C]raclopride and [11C]choline. it is unique in its specific binding properties and applications. For example, while [11C]raclopride is commonly used to study dopamine receptors, this compound may be used to target different molecular pathways .

List of Similar Compounds

- [11C]Raclopride

- [11C]Choline

- [11C]Methionine

- [11C]Acetate

Is there anything else you would like to know about this compound?

Propriétés

Numéro CAS |

167637-45-8 |

|---|---|

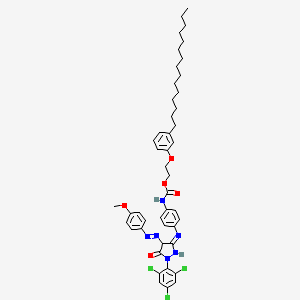

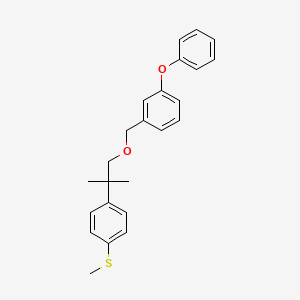

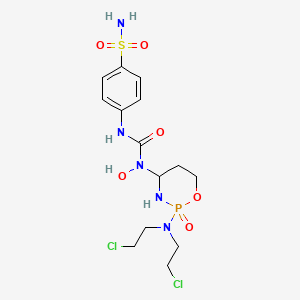

Formule moléculaire |

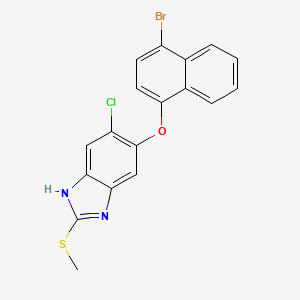

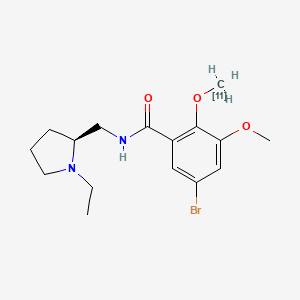

C16H23BrN2O3 |

Poids moléculaire |

370.27 g/mol |

Nom IUPAC |

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-3-methoxy-2-(111C)methoxybenzamide |

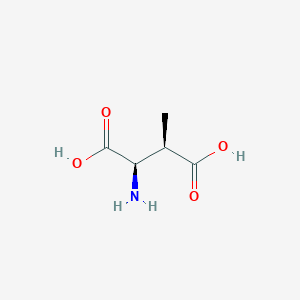

InChI |

InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1/i3-1 |

Clé InChI |

QAECXZXKVURFMR-SPFAIMGWSA-N |

SMILES isomérique |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O[11CH3] |

SMILES canonique |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.